Paliperidone Palmitate-d4 is a deuterated derivative of Paliperidone Palmitate, which is an atypical antipsychotic medication primarily used for treating schizophrenia and schizoaffective disorder. This compound is formulated as a long-acting injectable, designed to enhance patient adherence by minimizing the frequency of administration. Paliperidone Palmitate-d4 is particularly valuable in pharmacological studies due to its isotopic labeling, which aids in tracing and analyzing drug metabolism and pharmacokinetics in research settings .
Paliperidone Palmitate-d4 falls under the category of antipsychotic medications, specifically classified as a long-acting injectable formulation. It is categorized within the broader class of atypical antipsychotics, which are known for their efficacy in treating various psychiatric disorders with a different side effect profile compared to first-generation antipsychotics .
The synthesis of Paliperidone Palmitate-d4 involves several key steps, primarily the reaction of Paliperidone with palmitic acid or its derivatives. The process can be summarized as follows:
Paliperidone Palmitate-d4 can undergo various chemical reactions:
Common reagents for these reactions include:
The hydrolysis primarily produces Paliperidone as a major product, while oxidation and reduction may lead to various metabolites depending on conditions .
Paliperidone Palmitate-d4 operates mainly through the antagonism of dopamine D2 and serotonin 5-hydroxytryptamine 2A receptors within the central nervous system. This dual action helps mitigate symptoms associated with schizophrenia by balancing neurotransmitter levels. Additionally, it interacts with alpha adrenergic receptors and histaminergic receptors, contributing to its therapeutic effects .
Paliperidone Palmitate-d4 is characterized by:
Key chemical properties include:
Relevant analyses such as High Performance Liquid Chromatography (HPLC) are used to assess purity and stability during synthesis and storage .
Paliperidone Palmitate-d4 has significant applications in scientific research:
This compound serves as a valuable tool for researchers aiming to enhance understanding of antipsychotic therapies and improve treatment outcomes for patients suffering from schizophrenia and related disorders .
Paliperidone Palmitate-d4 is a deuterium-labeled analog of the antipsychotic agent paliperidone palmitate, specifically engineered with four deuterium atoms ([²H] or D) replacing hydrogen atoms at defined molecular positions. Its systematic chemical name is 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hexadecanoate-d4, reflecting isotopic substitution within the ethyl linker of the pharmacophore [10]. Key molecular characteristics include:
O=C1N2CCCC(OC(CCCCCCCCCCCCCCC)=O)C2=NC(C)=C1C([2H])([2H])C([2H])([2H])N3CCC(C4=NOC5=C4C=CC(F)=C5)CC3
[4]. This site-specific labeling minimizes alterations to the molecule’s steric and electronic properties. Table 1: Atomic Composition of Paliperidone Palmitate-d4
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 39 | Molecular backbone |
Hydrogen (H) | 53 | Non-exchangeable sites |
Deuterium (D) | 4 | Isotopic labels at ethyl linker |
Fluorine (F) | 1 | Benzoxazole substituent |
Nitrogen (N) | 4 | Piperidine/pyrimidinone rings |
Oxygen (O) | 4 | Carbonyl/ester groups |
The isotopic substitution in Paliperidone Palmitate-d4 induces subtle but analytically significant changes compared to its non-deuterated counterpart (CAS 199739-10-1):
Table 2: Comparative Properties of Deuterated vs. Non-Deuterated Forms
Property | Paliperidone Palmitate-d4 | Paliperidone Palmitate |
---|---|---|
Molecular Formula | C₃₉H₅₃D₄FN₄O₄ | C₃₉H₅₇FN₄O₄ |
Molecular Weight | 668.92 g/mol | 664.90 g/mol |
CAS Number | 1794685-21-4 | 199739-10-1 |
Key Use | Internal standard for bioanalysis | Active pharmaceutical ingredient |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR spectra of Paliperidone Palmitate-d4 exhibit characteristic attenuation of proton signals corresponding to the ethyl linker (–CH₂–CH₂–). The methylene protons adjacent to deuterium display upfield shifts (Δδ ≈ 0.05–0.15 ppm) due to isotopic effects. In contrast, ²H-NMR reveals distinct quadruplet signals between 2.5–3.5 ppm, confirming deuterium integration at the β-positions of the piperidine nitrogen [7] [10].
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 669.4364 [M+H]⁺ (calculated for C₃₉H₅₄D₄FN₄O₄⁺: 669.4366), distinguishing it from the non-deuterated analog at m/z 665.4220. Fragmentation patterns include:
Table 3: Key MS Fragments of Paliperidone Palmitate-d4
m/z | Ion Assignment | Relative Abundance (%) |
---|---|---|
669.4 | [M+H]⁺ | 100 |
434.3 | [9-Hydroxyrisperidone-d4 + H]⁺ | 85 |
415.3 | [434.3 - H₂O]⁺ | 45 |
167.1 | [C₁₆H₃₁O]⁺ (palmitoyl fragment) | 78 |
Fourier-Transform Infrared (FTIR):FTIR spectra retain critical functional group absorptions: ester C=O stretch at 1735 cm⁻¹, benzoxazole C=N at 1620 cm⁻¹, and aromatic C–F at 1100 cm⁻¹. Deuteration causes no shifts in these bands but weakens C–H stretches near 2900 cm⁻¹ due to replacement with C–D bonds [4].
High-Performance Liquid Chromatography (HPLC):Under reverse-phase conditions, Paliperidone Palmitate-d4 co-elutes with non-deuterated paliperidone palmitate but is resolved using mass spectrometry-coupled methods (LC-MS/MS). Purity exceeds >95% per analytical HPLC [4] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9